molecular formula C7H9F3N2O B2365582 1-[3-(Trifluoromethyl)pyrazol-1-yl]propan-2-ol CAS No. 742096-93-1

1-[3-(Trifluoromethyl)pyrazol-1-yl]propan-2-ol

Cat. No.: B2365582
CAS No.: 742096-93-1
M. Wt: 194.157
InChI Key: LFKCCYLSAIQNKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(Trifluoromethyl)pyrazol-1-yl]propan-2-ol is an organic compound with the molecular formula C7H9F3N2O. It is characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further connected to a propanol moiety.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Trifluoromethyl)pyrazol-1-yl]propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-[3-(Trifluoromethyl)pyrazol-1-yl]propan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
  • 1-(Diethylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-ol
  • 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one

Comparison: 1-[3-(Trifluoromethyl)pyrazol-1-yl]propan-2-ol is unique due to its specific structural features, such as the trifluoromethyl group attached to the pyrazole ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[3-(trifluoromethyl)pyrazol-1-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N2O/c1-5(13)4-12-3-2-6(11-12)7(8,9)10/h2-3,5,13H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKCCYLSAIQNKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CC(=N1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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